molecular formula C21H27N3O B2403653 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 125775-42-0

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2403653
CAS No.: 125775-42-0
M. Wt: 337.467
InChI Key: LHJYMZCTIQPKMW-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzamide core substituted with a 4-methyl group and a 3-(4-phenylpiperazin-1-yl)propyl side chain

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that this compound may inhibit the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This process is crucial for many cellular functions, including cell signaling, growth, and division .

Cellular Effects

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can have various effects on cells and cellular processes . For example, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps . It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with aniline in the presence of a base such as sodium hydroxide.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with bromobenzene.

    Formation of the Benzamide Core: The final step involves the acylation of the piperazine derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling reaction temperature, pressure, and the use of efficient catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares a similar benzamide core but with different substituents.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and phenyl group but differs in the core structure.

Uniqueness

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of the 4-methyl group, phenylpiperazine side chain, and benzamide core contributes to its distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJYMZCTIQPKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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